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Introduction
Fluorescent Red Mega 480 is a novel fluorescent dye engineered for multicolor genomic

applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH). Its

defining characteristic is an exceptionally large Stokes shift—the difference between the

maximum excitation and emission wavelengths. This property allows for excitation using

common light sources, such as a 488 nm argon laser, while emitting in the far-red spectrum.

This minimizes spectral overlap with other fluorophores and reduces background

autofluorescence, thereby enhancing the signal-to-noise ratio in complex biological samples.

This document provides detailed application notes and protocols for the use of Fluorescent
Red Mega 480 in Sanger DNA sequencing and FISH, complete with quantitative data,

experimental workflows, and troubleshooting guidance.[1][2][3][4]

Key Advantages of Fluorescent Red Mega 480
Large Stokes Shift: With an excitation maximum around 500-526 nm and an emission

maximum in the 630-640 nm range, Fluorescent Red Mega 480 allows for efficient

excitation with common blue-green light sources while minimizing spectral overlap in

multicolor experiments.[2]
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Reduced Autofluorescence: Emission in the far-red spectrum helps to avoid the natural

autofluorescence of many biological samples, which is typically more pronounced in the

green and yellow regions of the spectrum.[5]

Suitability for Multicolor Techniques: The distinct spectral properties of Fluorescent Red
Mega 480 make it an excellent candidate for multiplex assays where several targets are

detected simultaneously.[1][2][3][4]

NHS-Ester Chemistry: Available as an N-hydroxysuccinimide (NHS) ester, the dye can be

readily conjugated to amine-modified oligonucleotides for use as probes or primers.[2]

Quantitative Data Summary
A comparative analysis of the spectral properties of Fluorescent Red Mega 480 and other

commonly used fluorescent dyes in DNA sequencing and FISH is presented below. Please

note that the quantum yield for Fluorescent Red Mega 480 is not readily available in the public

domain.
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Dye
Excitation
Max (nm)

Emission
Max (nm)

Extinction
Coefficient
(M⁻¹cm⁻¹)

Quantum
Yield

Common
Application
s

Fluorescent

Red Mega

480

~500-526 ~630-640 ~40,000[1] Not Available

DNA

Sequencing,

FISH

FAM ~495 ~520 ~83,000 ~0.93

DNA

Sequencing,

qPCR

JOE ~520 ~545 ~75,000 High
DNA

Sequencing

TAMRA ~555 ~580 ~91,000 ~0.26[6]

DNA

Sequencing,

FRET

ROX ~575 ~602 ~82,000 ~0.30[6]

DNA

Sequencing

(Size

Standard)

Texas Red ~589 ~615 ~85,000 High
FISH,

Microscopy

Cy3 ~550 ~570 ~150,000 ~0.04[7]
FISH,

Microarrays

Cy5 ~649 ~666 ~250,000 ~0.3[7][8]

FISH,

Microarrays,

NIR Imaging

Application 1: DNA Sequencing (Sanger-based)
Fluorescent Red Mega 480 can be utilized as a dye for labeling either the sequencing primer

(dye-primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing). Its

large Stokes shift offers potential advantages in reducing spectral overlap and improving base-

calling accuracy in four-dye sequencing systems.
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Principle of Sanger Sequencing with Fluorescent Dyes
Sanger sequencing, or the chain-termination method, involves the in vitro synthesis of DNA

strands complementary to a template. The reaction includes a low concentration of

dideoxynucleotides (ddNTPs) which lack the 3'-hydroxyl group necessary for chain elongation.

When a ddNTP is incorporated, DNA synthesis terminates. In automated sequencing, each of

the four ddNTPs is labeled with a different fluorescent dye. The resulting DNA fragments of

varying lengths are then separated by size using capillary electrophoresis. A laser excites the

dyes as the fragments pass a detector, and the emitted fluorescence is recorded, generating a

chromatogram that reveals the DNA sequence.

DNA Sequencing Workflow

Template DNA + Primer Sequencing Mix
(DNA Polymerase, dNTPs, Labeled ddNTPs)

Cycle Sequencing
(Thermal Cycling)

Fragment Separation
(Capillary Electrophoresis)

Laser Excitation &
Fluorescence Detection

Data Analysis
(Chromatogram Generation)

Click to download full resolution via product page

Caption: Workflow for Sanger DNA sequencing.

Experimental Protocol: Dye-Terminator Sequencing
(Adapted for Fluorescent Red Mega 480)
This protocol is adapted from the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit

protocol. It assumes that one of the four ddNTPs is labeled with Fluorescent Red Mega 480.

1. Cycle Sequencing Reaction Setup:

On ice, prepare the following reaction mix in a PCR tube for each sample:
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Component Volume (for 20 µL reaction) Final Concentration

BigDye™ Terminator v3.1

Ready Reaction Mix
8 µL 1X

DNA Template (Plasmid: 150-

300 ng; PCR product: 3-40 ng)
X µL Varies

Primer (3.2 µM) 1 µL 0.16 µM

5X Sequencing Buffer 2 µL 1X

Nuclease-free Water Up to 20 µL -

Note: The BigDye™ Terminator Ready Reaction Mix contains DNA polymerase, dNTPs, and

fluorescently labeled ddNTPs. For this adapted protocol, it is assumed a custom mix is used

where one ddNTP is labeled with Fluorescent Red Mega 480.

2. Thermal Cycling:

Perform thermal cycling using the following parameters:

Step Temperature Time Number of Cycles

Initial Denaturation 96°C 1 minute 1

Denaturation 96°C 10 seconds 25-30

Annealing 50°C 5 seconds

Extension 60°C 4 minutes

Final Hold 4°C Indefinite 1

3. Post-Reaction Purification:

It is crucial to remove unincorporated dye terminators and salts before capillary

electrophoresis. Ethanol/EDTA precipitation is a common method.

Add 5 µL of 125 mM EDTA to each 20 µL sequencing reaction.
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Add 60 µL of 100% ethanol and mix thoroughly.

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

Centrifuge at maximum speed for 30 minutes at 4°C.

Carefully aspirate the supernatant.

Wash the pellet with 50 µL of ice-cold 70% ethanol.

Centrifuge at maximum speed for 5 minutes at 4°C.

Aspirate the supernatant and air-dry the pellet in the dark for at least 15 minutes.

4. Capillary Electrophoresis:

Resuspend the dried pellet in 10-15 µL of Hi-Di™ Formamide.

Denature the samples at 95°C for 3 minutes and then immediately place on ice.

Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730).

Ensure the instrument's spectral calibration is set to correctly detect the emission of

Fluorescent Red Mega 480.

Troubleshooting for DNA Sequencing
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Issue Possible Cause Suggested Solution

Low or No Signal

- Insufficient or poor-quality

DNA template.[9][10] -

Incorrect primer concentration

or poor primer design.[9][11] -

Inefficient removal of

contaminants (e.g., salts).[9]

- Quantify and assess the

purity of the template DNA

(A260/280 ratio of 1.8-2.0).[12]

[13] - Optimize primer

concentration and ensure the

melting temperature (Tm) is

appropriate for the annealing

temperature. - Ensure

thorough purification after PCR

and cycle sequencing.

"Noisy" Data or High Baseline

- Unincorporated dye

terminators ("dye blobs").[14] -

Template or primer

contamination.

- Optimize the post-reaction

purification to completely

remove unincorporated dyes. -

Use fresh, high-quality

template and primers.

Top-Heavy Signal (Strong

signal at the beginning, then

drops off)

- Too much template DNA.[9]

- Reduce the amount of

template DNA in the

sequencing reaction.

Application 2: Fluorescence In Situ Hybridization
(FISH)
Fluorescent Red Mega 480 is well-suited for labeling oligonucleotide probes for FISH. Its far-

red emission is advantageous for reducing background fluorescence in tissues and cells,

leading to clearer images and more reliable localization of target DNA or RNA sequences.

Principle of FISH
FISH is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect

and localize specific DNA or RNA sequences within cells or tissues. The process involves fixing

the biological sample, permeabilizing the cells to allow probe entry, and then denaturing the

target nucleic acids and the probe. The labeled probe then hybridizes to its complementary
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sequence in the sample. After washing away unbound probes, the sample is visualized using a

fluorescence microscope.

FISH Workflow

Sample Preparation
(Fixation, Permeabilization)

Denaturation
(Sample and Probe)

Hybridization
(Probe to Target)

Post-Hybridization Washes

Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for Fluorescence In Situ Hybridization.

Experimental Protocols
1. Labeling of an Amino-Modified Oligonucleotide with Fluorescent Red Mega 480 NHS-Ester:

This protocol is for conjugating the NHS-ester form of the dye to an oligonucleotide with a

primary amine group.
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Oligonucleotide Labeling Workflow

Prepare Amino-Modified
Oligonucleotide

Conjugation Reaction
(pH 8.3-8.5)

Dissolve Mega 480
NHS-Ester in DMSO

Purify Labeled Probe
(e.g., HPLC, Precipitation)

Click to download full resolution via product page

Caption: Workflow for labeling an oligonucleotide with an NHS-ester dye.

Reagents:

Amino-modified oligonucleotide

Fluorescent Red Mega 480 NHS-ester

Anhydrous Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

Nuclease-free water

Procedure:

Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final

concentration of 1-2 mg/mL.

Prepare a stock solution of Fluorescent Red Mega 480 NHS-ester in anhydrous DMSO

at a concentration of 10 mg/mL.

Add the dye solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye

is recommended.
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Incubate the reaction for 2-4 hours at room temperature, protected from light.

Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol

precipitation, gel filtration, or HPLC.

2. FISH Protocol for Cultured Cells:

Sample Preparation:

Grow cells on sterile glass coverslips.

Wash briefly with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

Wash twice with PBS for 5 minutes each.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash twice with PBS for 5 minutes each.

Hybridization:

Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

Dilute the Fluorescent Red Mega 480-labeled probe in the hybridization buffer to a final

concentration of 1-5 ng/µL.

Apply the probe mixture to the coverslip.

Denature the sample and probe together by incubating at 75°C for 5 minutes.

Transfer to a humidified chamber and incubate at 37°C for 2-16 hours.

Post-Hybridization Washes:

Wash the coverslips in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.

Wash in 0.1x SSC at 60°C for 5 minutes.
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Wash in 2x SSC at room temperature for 5 minutes.

Visualization:

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

Mount the coverslip on a microscope slide with an anti-fade mounting medium.

Visualize using a fluorescence microscope with appropriate filters for DAPI and

Fluorescent Red Mega 480.

Troubleshooting for FISH
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Issue Possible Cause Suggested Solution

High Background

- Incomplete removal of

unbound probe.[15][16][17] -

Non-specific binding of the

probe.[15][16][17] -

Autofluorescence of the

sample.[5]

- Increase the stringency of the

post-hybridization washes

(higher temperature, lower salt

concentration).[15][17][18] -

Include blocking agents (e.g.,

Cot-1 DNA for repetitive

sequences) in the hybridization

buffer.[17][18] - Treat the

sample with a reducing agent

like sodium borohydride or use

spectral imaging to subtract

the background.

Weak or No Signal

- Poor probe labeling

efficiency.[16] - Insufficient

sample permeabilization.[16] -

Degraded probe or target

nucleic acid.

- Verify the labeling efficiency

of the probe by

spectrophotometry. - Optimize

the permeabilization step (e.g.,

adjust Triton X-100

concentration or incubation

time). - Use nuclease-free

reagents and handle samples

carefully to prevent

degradation.

Faint Signal
- Photobleaching of the

fluorophore.

- Use an anti-fade mounting

medium. - Minimize the

exposure of the sample to the

excitation light.

Conclusion
Fluorescent Red Mega 480 presents a valuable addition to the palette of fluorescent dyes

available for genomic research. Its unique spectral properties, particularly its large Stokes shift,

offer tangible benefits for enhancing the quality and reliability of data in both DNA sequencing

and FISH applications. By following the detailed protocols and troubleshooting guides provided,

researchers can effectively integrate this novel dye into their workflows to achieve clearer
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signals and more robust results. Further characterization of its photophysical properties, such

as quantum yield, will continue to refine its application in these and other advanced molecular

biology techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/gene-expression-analysis-genotyping-support-center/in-situ-hybridization-support/ish-support-troubleshooting.html
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/gene-expression-analysis-genotyping-support-center/in-situ-hybridization-support/ish-support-troubleshooting.html
https://www.benchchem.com/product/b1257686#applications-of-fluorescent-red-mega-480-in-dna-sequencing-and-fish
https://www.benchchem.com/product/b1257686#applications-of-fluorescent-red-mega-480-in-dna-sequencing-and-fish
https://www.benchchem.com/product/b1257686#applications-of-fluorescent-red-mega-480-in-dna-sequencing-and-fish
https://www.benchchem.com/product/b1257686#applications-of-fluorescent-red-mega-480-in-dna-sequencing-and-fish
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1257686?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

